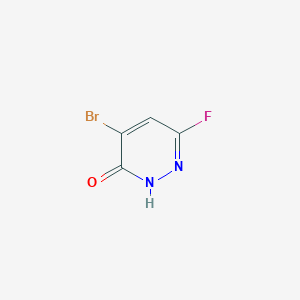

4-Bromo-6-fluoropyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-6-chloropyridazin-3-amine” is a chemical compound with the molecular formula C4H3BrClN3 . It has an average mass of 208.444 Da and a monoisotopic mass of 206.919876 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-6-chloropyridazin-3-amine” include a molecular formula of C4H3BrClN3, an average mass of 208.444 Da, and a monoisotopic mass of 206.919876 Da .Aplicaciones Científicas De Investigación

Regiocontrolled Synthesis and Functional Group Transformations

The synthesis of halogenated pyridazines, including processes for regiocontrolled synthesis and functional group transformations, has been a significant area of interest. For instance, Shatzmiller, Lidor, and Shalom (1986) described a regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines, showcasing novel routes to α-fluorovinyl ketones, which could be related to the chemical manipulation of 4-Bromo-6-fluoropyridazin-3(2H)-one (Shatzmiller, Lidor, & Shalom, 1986).

Novel Antimicrobial Agents

Research on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives by Babu, Srinivasulu, and Kotakadi (2015) explored the antimicrobial activity of compounds derived from halogenated pyridines, which indicates the potential biomedical applications of compounds like 4-Bromo-6-fluoropyridazin-3(2H)-one in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Synthesis of Functionalized Pyridazines

Feraldi-Xypolia et al. (2017) reported on the synthesis of functionalized 4-fluoropyridazines through a cycloaddition sequence, highlighting the utility of halogenated pyridazines in synthesizing diverse fluorinated compounds with broad functional group compatibility. This research underscores the synthetic versatility of halogenated pyridazines, including 4-Bromo-6-fluoropyridazin-3(2H)-one, for medicinal chemistry applications (Feraldi-Xypolia et al., 2017).

Cross-Coupling Reactions

The utility of halogenated pyridines in cross-coupling reactions was demonstrated by McElroy and DeShong (2003), who explored siloxane-based cross-coupling of bromopyridine derivatives for synthesizing complex biaryls. This research highlights the potential of using 4-Bromo-6-fluoropyridazin-3(2H)-one as an intermediate in cross-coupling reactions to access a wide range of biologically active compounds (McElroy & DeShong, 2003).

Halogen-rich Intermediates for Synthesis

Wu, Porter, Frennesson, and Saulnier (2022) developed syntheses for halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This research demonstrates the strategic utility of halogenated intermediates, like 4-Bromo-6-fluoropyridazin-3(2H)-one, in constructing complex, halogen-rich organic molecules with potential applications in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Propiedades

IUPAC Name |

5-bromo-3-fluoro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPJCZXSFQGABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-1H-pyridazin-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)

![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)

![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)

![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)

![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)

![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)